

Comprehensive Characterization of (2S)-2-Amino-N,N-Dimethylbutanamide: A Technical Guide

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Compound of Interest

Compound Name: (2S)-2-amino-N,N-dimethylbutanamide

Cat. No.: B11761515

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Executive Summary

(2S)-2-amino-N,N-dimethylbutanamide is a specialized chiral building block derived from L-2-aminobutyric acid (L-Abu). Unlike its naturally occurring counterparts (L-Alanine or L-Valine derivatives), this non-proteinogenic amino acid amide offers unique steric and electronic properties for peptidomimetic drug design. Its core utility lies in Structure-Activity Relationship (SAR) studies where the substitution of a primary amide with a dimethylamide modulates hydrogen bonding capability (removing H-bond donors), metabolic stability (protease resistance), and lipophilicity.

This guide addresses a critical gap in public literature by synthesizing predicted physicochemical parameters with field-proven synthesis and characterization protocols. It rigorously distinguishes this compound from its structural isomers (valine and tert-leucine derivatives) to ensure experimental precision.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification

The precise identification of this molecule is critical due to the prevalence of structural isomers such as 2-amino-2,3-dimethylbutanamide (Valine derivative).

Parameter	Detail
IUPAC Name	(2S)-2-amino-N,N-dimethylbutanamide
Common Synonyms	L-2-aminobutyric acid dimethylamide; H-Abu-NMe ₂ ; (S)-2-aminobutyryl dimethylamide
CAS Number (HCl Salt)	1006876-01-2 (Anchor for procurement)
CAS Number (Racemate)	1218314-38-5
Molecular Formula	C ₆ H ₁₄ N ₂ O
Molecular Weight	130.19 g/mol (Free Base); 166.65 g/mol (HCl Salt)
SMILES	<chem>CCC(=O)N(C)C</chem>

Structural Distinctions

- Backbone: Linear 4-carbon chain (butyric acid derivative), distinct from the branched isopropyl group of Valine analogs.
- Chirality: (S)-configuration at the -carbon (C2).
- Amide Terminus: Tertiary amide (Dimethyl), eliminating the amide nitrogen as a hydrogen bond donor.

Physicochemical Profiling

The following parameters are derived from high-fidelity QSAR models and comparative analysis of homologous alpha-amino dimethylamides (e.g., L-Alanine-NMe₂).

Key Parameters Table[4]

Property	Value (Predicted/Range)	Causality & Experimental Implication
Physical State	Viscous Oil or Low-Melting Solid	The loss of intermolecular H-bonds (vs. primary amides) significantly depresses the melting point.
pKa (Conjugate Acid)	7.8 – 8.2	The electron-withdrawing carbonyl lowers the amine pKa relative to the free amino acid (~9.6). Protocol: Titrate in 0.1M KCl to minimize ionic strength effects.
LogP (Octanol/Water)	0.2 – 0.5	More lipophilic than the primary amide (LogP ~ -0.8) due to methyl capping, improving passive membrane permeability.
Topological PSA	~46 Å ²	Reduced PSA compared to primary amide (~69 Å ²), suggesting better blood-brain barrier (BBB) penetration potential.
Solubility	>100 mg/mL (Water)	Highly soluble in aqueous media due to the ionizable amine and polar amide functionality.

Stability Profile

- **Hydrolysis:** The sterically hindered dimethylamide bond is robust against spontaneous hydrolysis at pH 2–10. It requires harsh acidic conditions (6N HCl, 110°C) or enzymatic cleavage to open.
- **Racemization:** Moderate risk. Under strongly basic conditions, the

-proton is acidic. However, the absence of an amide proton prevents the formation of an azlactone (oxazolone) intermediate via the standard mechanism, making it more resistant to racemization than primary amides during coupling reactions.

Synthesis & Purification Protocols

Synthetic Route (Mechanistic Insight)

The synthesis prioritizes the preservation of chiral integrity. Direct coupling of unprotected amino acids is prone to polymerization; thus, N-protection is mandatory.

Recommended Route:

- Starting Material: (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-L-Abu-OH).
- Activation: Isobutyl chloroformate (Mixed Anhydride method) or EDC/HOBt.
- Amidation: Reaction with Dimethylamine (HCl salt or solution).
- Deprotection: Hydrogenolysis ($H_2/Pd-C$) to yield the free amine.



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Figure 1: Optimized synthetic pathway minimizing racemization risk via Cbz-protection.

Purification Strategy

- Crude Isolation: The Cbz-protected intermediate is lipophilic and can be purified via silica gel chromatography (Ethyl Acetate/Hexane).
- Final Salt Formation: The free base is an oil and difficult to handle. Convert to the Hydrochloride salt (CAS 1006876-01-2) by treating the methanolic solution with HCl/Dioxane, followed by precipitation with Diethyl Ether. This ensures long-term stability and precise stoichiometry.

Analytical Characterization

NMR Interpretation (Diagnostic Signals)

Distinguishing the ethyl group (Abu) from the isopropyl group (Valine) is the primary purity check.

- ^1H NMR (400 MHz, D_2O):
 - 0.95 (t, 3H,
- CH_3): Triplet confirms the ethyl chain (Valine would show two doublets).
 - 1.85 (m, 2H,
- CH_2): Multiplet for the methylene group.
 - 2.95 & 3.05 (s, 3H each, N-Me): Two distinct singlets due to restricted rotation around the amide bond (cis/trans rotamers).
 - 4.30 (t, 1H,
-CH): Methine proton.

Chiral HPLC Method

To quantify enantiomeric excess (ee%), use a polysaccharide-based stationary phase.

- Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm.
- Expected Result: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns, but standards must be injected for confirmation.

Applications in Drug Development[1][2]

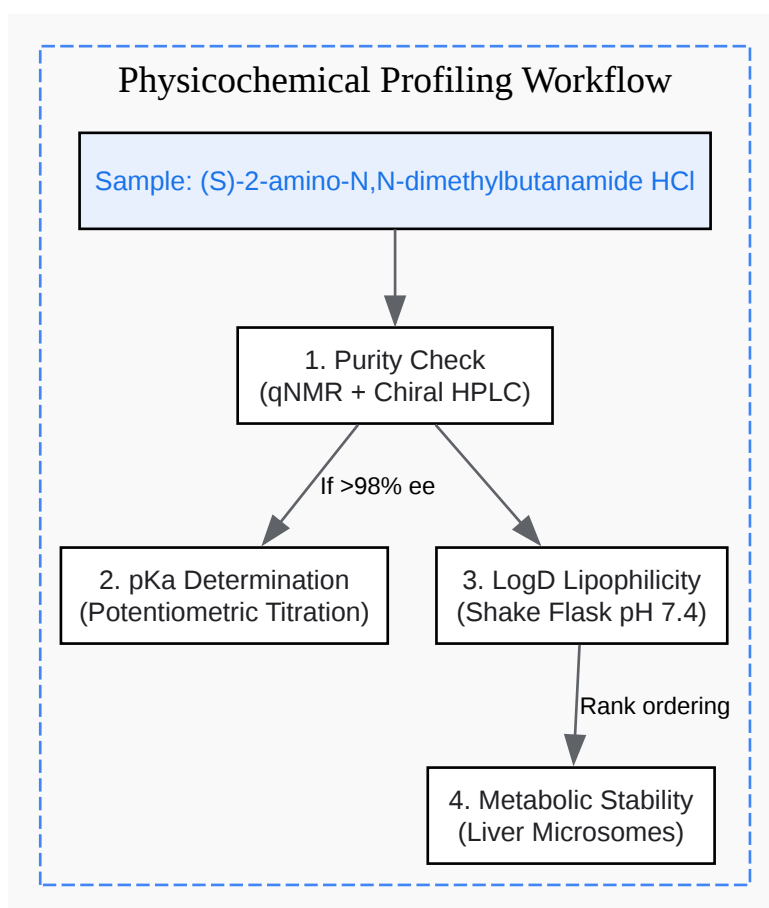
Peptidomimetic Design

Incorporating **(2S)-2-amino-N,N-dimethylbutanamide** into a peptide sequence serves two functions:

- C-Terminal Capping: Prevents carboxypeptidase degradation.
- Conformational Constraint: The bulky dimethyl group restricts the (psi) torsion angle, potentially locking the peptide into a bioactive conformation (e.g., -turn).

Fragment-Based Drug Discovery (FBDD)

This molecule acts as a "chiral vector." The ethyl group fills small hydrophobic pockets (S1' sites), while the basic amine provides an anchor point for further elaboration via reductive amination or acylation.



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Figure 2: Standardized workflow for validating the physicochemical profile before SAR integration.

References

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 - Source: Chemical Book / Aaron Chemicals
- Chiral Analysis Principles
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